Methyl 3,6-difluoro-2-methylbenzoate
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Overview
Description
Methyl 3,6-difluoro-2-methylbenzoate is an organic compound with the molecular formula C9H8F2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 6 are replaced by fluorine atoms, and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,6-difluoro-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3,6-difluoro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3,6-difluoro-2-methylbenzoic acid is reacted with a methyl ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-difluoro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amines or thiols.
Reduction: 3,6-difluoro-2-methylbenzyl alcohol.
Oxidation: 3,6-difluoro-2-methylbenzoic acid.
Scientific Research Applications
Methyl 3,6-difluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,6-difluoro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-difluoro-2-methylbenzoate
- Methyl 3,6-dichloro-2-methylbenzoate
- Methyl 3,6-difluoro-4-methylbenzoate
Uniqueness
Methyl 3,6-difluoro-2-methylbenzoate is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms at positions 3 and 6 can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8F2O2 |
---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
methyl 3,6-difluoro-2-methylbenzoate |
InChI |
InChI=1S/C9H8F2O2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
PXXSHBIXNMGJCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)F)F |
Origin of Product |
United States |
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